2-Methylidene-6-oxaspiro[3.4]octane
Description
2-Methylidene-6-oxaspiro[3.4]octane is a spirocyclic compound characterized by a unique bicyclic framework featuring a methylidene group (-CH₂=) and an oxygen atom within its 6-oxaspiro[3.4]octane core. Spiro compounds are of significant interest in medicinal and materials chemistry due to their conformational rigidity and ability to modulate physicochemical properties. The methylidene group may enhance reactivity in cycloaddition or polymerization processes, though further characterization is needed.
Properties
Molecular Formula |
C8H12O |
|---|---|
Molecular Weight |
124.18 g/mol |
IUPAC Name |
2-methylidene-6-oxaspiro[3.4]octane |
InChI |
InChI=1S/C8H12O/c1-7-4-8(5-7)2-3-9-6-8/h1-6H2 |
InChI Key |
VGXFQJAPEQXVMJ-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CC2(C1)CCOC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylidene-6-oxaspiro[3.4]octane can be achieved through several methods. One common approach involves the annulation of the cyclopentane ring with an oxirane ring. This process typically employs readily available starting materials and conventional chemical transformations. For instance, a mixture of 2-(bromomethyl)-5,8-dioxaspiro[3.4]octane, polyethylene glycol, and aqueous sodium hydroxide solution can be refluxed to yield the desired compound .
Industrial Production Methods: While specific industrial production methods for 2-Methylidene-6-oxaspiro[3.4]octane are not extensively documented, the general principles of spiro compound synthesis can be applied. These methods often involve scalable reactions with minimal chromatographic purification steps to ensure cost-effectiveness and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Methylidene-6-oxaspiro[3.4]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methylene group, facilitated by reagents such as sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted spiro compounds.
Scientific Research Applications
2-Methylidene-6-oxaspiro[3.4]octane has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing spirocyclic drugs with enhanced pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 2-Methylidene-6-oxaspiro[3.4]octane involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-Oxa-6-azaspiro[3.4]octane
- Structure : Contains an oxygen atom (oxa) and a nitrogen atom (aza) in the spiro framework.
- Key Properties : Molecular weight = 113.16 g/mol, boiling point = 187°C, and moderate solubility in polar solvents due to heteroatoms .
- Applications: Potential as a building block for pharmaceuticals, leveraging nitrogen’s hydrogen-bonding capacity.
2-(Methylsulfonyl)-6-azaspiro[3.4]octane
- Structure : Features a sulfonyl (-SO₂-) group attached to the spiro core.
- Key Properties : Higher molecular weight (189.27 g/mol) and solubility in DMSO/water, attributed to the sulfonyl group’s polarity .
- Applications : Likely used in medicinal chemistry for its electron-withdrawing properties, enhancing metabolic stability.
Boc-Protected Spiro Derivatives (e.g., 2-Boc-2,6-diazaspiro[3.4]octane)
- Structure : Incorporates tert-butoxycarbonyl (Boc) protecting groups on nitrogen.
- Key Properties : Increased steric bulk and stability, with prices ranging from $203–$540 per 100–250 mg ().
- Applications : Intermediate in peptide synthesis or drug candidates requiring controlled reactivity.
Physicochemical Properties and Topological Indices
Studies on octane isomers demonstrate that topological indices like the Gourava and hyper-Gourava indices correlate strongly with entropy (S), acentric factor (AcentFac), and enthalpy of vaporization (DHVAP) . For spiro compounds, structural rigidity and heteroatom placement likely reduce entropy compared to linear isomers due to restricted rotational freedom. The acentric factor (a measure of molecular non-sphericity) may also increase in spiro systems, influencing boiling points and solubility .
Data Tables
Table 1. Comparison of Key Spiro[3.4]octane Derivatives
Table 2. Commercial Availability and Pricing ()
| Compound Name | Catalog Number | Price (per 100–250 mg) |
|---|---|---|
| 2-Boc-2,6-diazaspiro[3.4]octane | AS12376-A | $203–$320 |
| 2-Boc-8-hydroxy-5-oxa-2-azaspiro[3.4]octane | AS99102 | $540 |
Research Findings and Implications
Topological Indices : For octane isomers, Gourava indices correlate with physicochemical properties (R² > 0.95 for entropy and acentric factor) . Spiro compounds may exhibit deviations due to constrained geometries, warranting further study.
Synthetic Accessibility : Boc-protected spiro derivatives are commercially available (), suggesting established synthetic routes, whereas sulfonyl variants (e.g., ) may require specialized protocols.
Functional Group Impact :
- Oxygen/Nitrogen : Enhance polarity and solubility, favoring pharmaceutical applications.
- Sulfonyl : Increases molecular weight and stabilizes charge distribution, useful in bioactive molecules .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
